molecular formula C8H19NO2Si B115600 N-(3-trimethylsilyloxypropyl)acetamide CAS No. 151750-93-5

N-(3-trimethylsilyloxypropyl)acetamide

Cat. No. B115600
M. Wt: 189.33 g/mol
InChI Key: FOEJBLWXIRBMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-trimethylsilyloxypropyl)acetamide (TSPA) is a chemical compound that has been extensively studied in the field of scientific research. It is a derivative of acetamide and is commonly used as a reagent in organic synthesis. TSPA has been found to have a wide range of applications in scientific research, including its use as a protecting group for alcohols and amines, as well as its use in the synthesis of various pharmaceutical compounds.

Mechanism Of Action

The mechanism of action of N-(3-trimethylsilyloxypropyl)acetamide is not well understood. However, it is believed to act as a protecting group for alcohols and amines, preventing unwanted reactions from occurring during the synthesis of pharmaceutical compounds.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of N-(3-trimethylsilyloxypropyl)acetamide. However, it has been found to be relatively non-toxic and has low acute toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-trimethylsilyloxypropyl)acetamide is its ability to act as a protecting group for alcohols and amines, which can prevent unwanted reactions from occurring during the synthesis of pharmaceutical compounds. However, one of the limitations of N-(3-trimethylsilyloxypropyl)acetamide is that it can be difficult to remove from the final product, which can lead to additional purification steps.

Future Directions

There are several future directions for the use of N-(3-trimethylsilyloxypropyl)acetamide in scientific research. One potential application is in the synthesis of chiral compounds, which are important in the field of drug development. N-(3-trimethylsilyloxypropyl)acetamide could also be used in the synthesis of new anti-cancer agents and antibiotics. Additionally, further research is needed to better understand the mechanism of action of N-(3-trimethylsilyloxypropyl)acetamide and its potential applications in scientific research.

Synthesis Methods

N-(3-trimethylsilyloxypropyl)acetamide can be synthesized through the reaction of trimethylsilyl chloride with 3-hydroxypropylamine, followed by the addition of acetic anhydride. The resulting compound can be purified through column chromatography or recrystallization.

Scientific Research Applications

N-(3-trimethylsilyloxypropyl)acetamide has been widely used in scientific research as a protecting group for alcohols and amines. It has been found to be an effective reagent for the synthesis of various pharmaceutical compounds, including anti-cancer agents and antibiotics. N-(3-trimethylsilyloxypropyl)acetamide has also been used in the synthesis of chiral compounds, which are important in the field of drug development.

properties

CAS RN

151750-93-5

Product Name

N-(3-trimethylsilyloxypropyl)acetamide

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

N-(3-trimethylsilyloxypropyl)acetamide

InChI

InChI=1S/C8H19NO2Si/c1-8(10)9-6-5-7-11-12(2,3)4/h5-7H2,1-4H3,(H,9,10)

InChI Key

FOEJBLWXIRBMDQ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCO[Si](C)(C)C

Canonical SMILES

CC(=O)NCCCO[Si](C)(C)C

synonyms

Acetamide, N-[3-[(trimethylsilyl)oxy]propyl]-

Origin of Product

United States

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